molecular formula C9H9BrO4S B11716206 Methyl 5-bromo-2-(methylsulfonyl)benzoate

Methyl 5-bromo-2-(methylsulfonyl)benzoate

Cat. No.: B11716206
M. Wt: 293.14 g/mol
InChI Key: NICOQGUTVAQIII-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(methylsulfonyl)benzoate is an organic compound with the molecular formula C9H9BrO4S. It is a derivative of benzoic acid and contains both bromine and methylsulfonyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2-(methylsulfonyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(methylsulfonyl)benzoate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the sulfonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of debrominated or desulfonylated products.

Scientific Research Applications

Methyl 5-bromo-2-(methylsulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(methylsulfonyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methylsulfonyl groups can play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-methylbenzoate: Lacks the methylsulfonyl group, leading to different reactivity and applications.

    Methyl 5-bromo-2-(bromomethyl)benzoate: Contains an additional bromine atom, which can alter its chemical behavior.

    Methyl 5-bromo-2-(methylsulfonyl)amino]benzoate:

Uniqueness

Methyl 5-bromo-2-(methylsulfonyl)benzoate is unique due to the presence of both bromine and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications.

Properties

Molecular Formula

C9H9BrO4S

Molecular Weight

293.14 g/mol

IUPAC Name

methyl 5-bromo-2-methylsulfonylbenzoate

InChI

InChI=1S/C9H9BrO4S/c1-14-9(11)7-5-6(10)3-4-8(7)15(2,12)13/h3-5H,1-2H3

InChI Key

NICOQGUTVAQIII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)S(=O)(=O)C

Origin of Product

United States

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